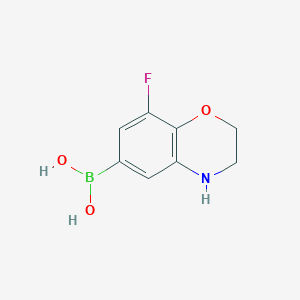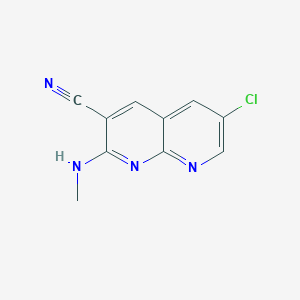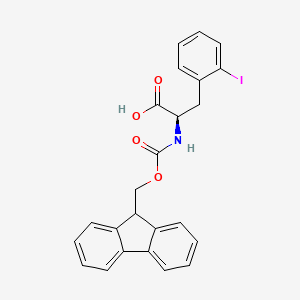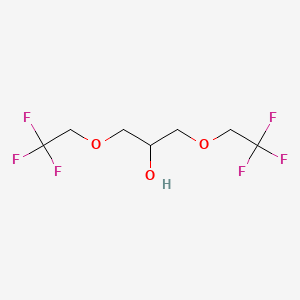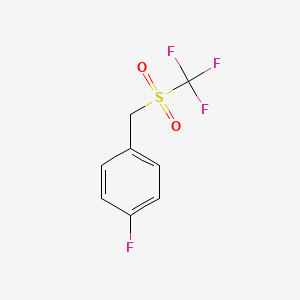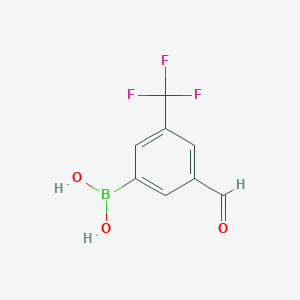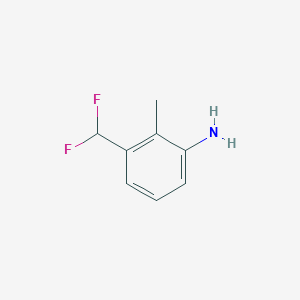
3-(二氟甲基)-2-甲基苯胺
描述
3-(Difluoromethyl)-2-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is a clear, colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of 3-(Difluoromethyl)-2-methylaniline involves unique routes such as the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of this compound and its biological activity against selected Ascomycete pathogens have been reported .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)-2-methylaniline includes a difluoromethyl group (CF2H) attached to an aniline ring . The difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Chemical Reactions Analysis
Difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical And Chemical Properties Analysis
The physical properties of 3-(Difluoromethyl)-2-methylaniline include its appearance as a clear, colorless to pale yellow liquid . Its chemical properties are not explicitly mentioned in the search results.科学研究应用
Application Summary
Methods: The compound is often introduced in late-stage functionalization processes, where its incorporation can enhance the pharmacokinetic properties of pharmaceuticals .
Results: Studies have shown that the difluoromethyl group can improve metabolic stability and increase lipophilicity, which are crucial for drug efficacy and safety .
Organic Synthesis
Application Summary
Methods: Techniques include nucleophilic, electrophilic, and radical difluoromethylation reactions, often facilitated by metal-based catalysts .
Results: The outcomes include the successful synthesis of various fluorine-containing heterocycles, which are valuable in multiple scientific domains .
Medicinal Chemistry
Application Summary
Methods: It’s used in the site-selective installation of CF2H groups onto biomolecules, enhancing their biological activity .
Results: The introduction of the difluoromethyl group has led to the creation of FDA-approved drugs and compounds in clinical trials .
Materials Science
Application Summary
Methods: Difluoromethylation reactions are employed to modify material surfaces or create new polymers with desired characteristics .
Results: The addition of the difluoromethyl group can alter physical properties like solubility and stability, beneficial for material applications .
Analytical Chemistry
Application Summary
Methods: It may be involved in the development of analytical reagents or as a standard in quantitative analyses .
Results
Environmental Science
Application Summary
Methods: 3-(Difluoromethyl)-2-methylaniline can be part of the synthesis of compounds used in environmental sampling and pollution control .
Results
Catalysis
Application Summary
Methods: Catalytic systems often employ transition metals to activate the compound for selective difluoromethylation reactions .
Results: The catalytic activity results in high yields of fluorinated products, which are valuable in various chemical industries .
Agrochemistry
Application Summary
Methods: The compound’s reactivity is harnessed to create compounds that exhibit desirable properties such as increased potency and selectivity .
Results: The synthesized agrochemicals show improved efficacy in protecting crops and controlling pests, contributing to enhanced agricultural productivity .
Fluorine Chemistry
Application Summary
Methods: It involves various fluorination techniques to incorporate the difluoromethyl group into organic molecules .
Results: The research leads to a deeper understanding of the effects of fluorination on molecular properties and reactivity .
Biochemistry
Application Summary
Methods: The compound is used to label biomolecules, allowing for the investigation of biological pathways and mechanisms .
Results: The labeling provides insights into the dynamics of biomolecules and their interactions within biological systems .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Summary
Methods: Its distinct chemical shifts aid in the identification and characterization of complex molecules .
Results: The use of 3-(Difluoromethyl)-2-methylaniline in NMR spectroscopy enhances the resolution and accuracy of spectral data .
Protein Engineering
Application Summary
Methods: Site-selective installation of CF2H groups onto proteins is achieved, influencing their structural and functional properties .
Results: The engineered proteins exhibit altered activity, stability, or interaction with other molecules, which is beneficial for therapeutic and industrial applications .
Imaging Agents
Application Summary
Methods: It is incorporated into molecules that can serve as contrast agents or tracers due to its ability to alter magnetic or radioactive properties .
Results: The modified agents provide enhanced image contrast or detectability, improving diagnostic accuracy for various medical conditions .
Chemical Sensors
Application Summary
Methods: The compound’s reactivity and stability make it suitable for use in sensors that operate based on changes in electrical or optical signals .
Results: Sensors incorporating this compound demonstrate increased sensitivity and selectivity for their target analytes .
Polymer Chemistry
Application Summary
Methods: Polymerization reactions often involve the compound as a monomer or comonomer to introduce difluoromethyl groups into the polymer backbone .
Results: The resulting polymers exhibit improved resistance to solvents, heat, and chemical degradation, expanding their industrial applications .
Pesticide Development
Application Summary
Methods: Synthetic routes leverage the compound to create active ingredients that target specific pests or pathways .
Results: Pesticides derived from this compound show improved performance and safety profiles, contributing to sustainable agriculture practices .
Electrochemistry
Application Summary
Methods: The compound is used in the design of electrolytes and electrode materials due to its electrochemical stability and conductivity .
Results: Advancements in electrochemistry using this compound lead to batteries with higher energy densities and longer lifespans .
Fluorine-Containing Pharmaceuticals
Application Summary
Methods: Synthetic methodologies include the introduction of the difluoromethyl group into drug candidates to enhance their biological activity and stability .
Results: Drugs incorporating the difluoromethyl group often show increased potency, selectivity, and metabolic stability, making them more effective treatments .
未来方向
The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)-2-methylaniline, has seen recent advances and is of considerable importance in pharmaceutical, agrochemical, and materials science . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .
属性
IUPAC Name |
3-(difluoromethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXWXYXPWXFTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708732 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2-methylaniline | |
CAS RN |
61708-25-6 | |
| Record name | 3-(Difluoromethyl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



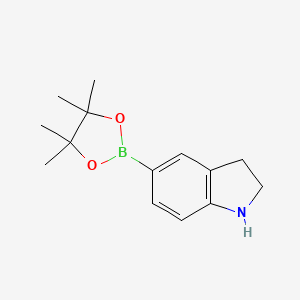

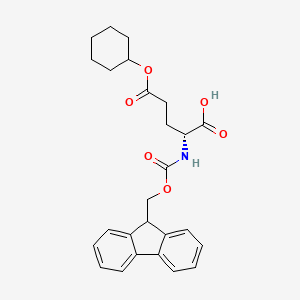
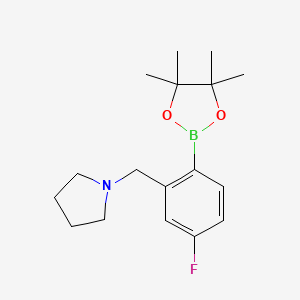
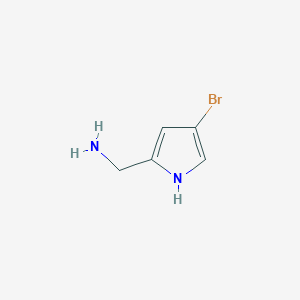
![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
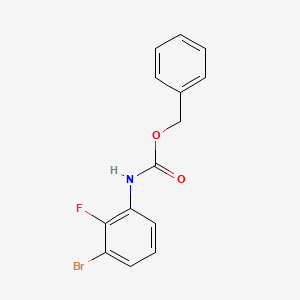
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)
